Cas no 5336-53-8 (N-Nitrosodibenzylamine)
N-Nitrosodibenzylamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,N-nitroso-N-(phenylmethyl)-
- N-Nitrosodibenzylami
- N-Nitrosodibenzylamine
- N,N-dibenzylnitrous amide
- N-Nitrosodibenzylamine1000µg
- AKOS024335581
- D93482
- NSC 338
- DTXSID50201520
- NSC338
- N,N-Dibenzylnitrosamine
- WLN: ONN1R&1R
- 1,1-Dibenzyl-2-oxohydrazine #
- Dibenzylamine N-nitroso-
- FT-0672947
- BRN 1842486
- N-Nitroso-N-(phenylmethyl)benzenemethanamine
- RZJLAUZAMYYGMS-UHFFFAOYSA-N
- CCRIS 2061
- AS-57854
- Benzenemethanamine, N-nitroso-N-(phenylmethyl)-
- Dibenzylnitrosamin [German]
- EN300-7281779
- N-Nitrosodibenzylamine-d4
- CHEMBL166071
- NS00125198
- Dibenzylnitrosamin
- 3-12-00-02336 (Beilstein Handbook Reference)
- 1,1-Dibenzyl-2-oxohydrazine
- DIBENZYLAMINE, N-NITROSO-
- Dibenzylnitrosamine
- UR93Q67P7W
- N,N-dibenzyl-nitrous amide
- 5336-53-8
- SCHEMBL3413430
- Benzenemethanamide, N-nitroso-N-(phenylmethyl)-
- UNII-UR93Q67P7W
- dibenzyl(nitroso)amine
- NSC-338
- Benzenemethanamine, NnitrosoN(phenylmethyl)
- Benzenemethanamine, NnitrosoN(phenylmethyl) (9CI)
- A1-88881
- DB-231560
- N,NDibenzylnitrosamine
- Benzenemethanamide, N-nitroso-N-(phenylmethyl)-(9CI)
- DTXCID80124011
- Dibenzylamine, Nnitroso
-
- MDL: MFCD00019921
- Inchi: 1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
- InChI Key: RZJLAUZAMYYGMS-UHFFFAOYSA-N
- SMILES: O=NN(CC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 226.11100
- Monoisotopic Mass: 226.110613
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.7
- XLogP3: 3.2
Experimental Properties
- Density: 1.0852 (rough estimate)
- Melting Point: 56-58°C
- Boiling Point: 367.89°C (rough estimate)
- Flash Point: 208.4°C
- Refractive Index: 1.6419 (estimate)
- PSA: 32.67000
- LogP: 3.37020
N-Nitrosodibenzylamine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Nitrosodibenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N525450-5mg |
N-Nitrosodibenzylamine |
5336-53-8 | 5mg |
$ 148.00 | 2023-09-06 | ||
| TRC | N525450-10mg |
N-Nitrosodibenzylamine |
5336-53-8 | 10mg |
$187.00 | 2023-05-17 | ||
| TRC | N525450-25mg |
N-Nitrosodibenzylamine |
5336-53-8 | 25mg |
$ 227.00 | 2023-09-06 | ||
| TRC | N525450-50mg |
N-Nitrosodibenzylamine |
5336-53-8 | 50mg |
$ 249.00 | 2023-09-06 | ||
| TRC | N525450-500mg |
N-Nitrosodibenzylamine |
5336-53-8 | 500mg |
$1958.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D771203-25mg |
N-nitrosodibenzylamine |
5336-53-8 | 98% | 25mg |
$195 | 2024-06-06 | |
| eNovation Chemicals LLC | D771203-50mg |
N-nitrosodibenzylamine |
5336-53-8 | 98% | 50mg |
$265 | 2024-06-06 | |
| eNovation Chemicals LLC | D771203-250mg |
N-nitrosodibenzylamine |
5336-53-8 | 98% | 250mg |
$430 | 2024-06-06 | |
| eNovation Chemicals LLC | D771203-500mg |
N-nitrosodibenzylamine |
5336-53-8 | 98% | 500mg |
$670 | 2024-06-06 | |
| Aaron | AR00DG63-500mg |
N-Nitrosodibenzylamine |
5336-53-8 | 95% | 500mg |
$174.00 | 2025-01-24 |
N-Nitrosodibenzylamine Suppliers
N-Nitrosodibenzylamine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on N-Nitrosodibenzylamine
N-Nitrosodibenzylamine: A Comprehensive Overview
N-Nitrosodibenzylamine, commonly referred to as NDBA and identified by the CAS number 5336-53-8, is a compound of significant interest in various scientific and industrial applications. This organic compound, with the molecular formula C14H16N2O, has been extensively studied for its unique chemical properties and potential uses across multiple disciplines. Recent advancements in chemical synthesis and materials science have further highlighted its importance, making it a focal point in contemporary research.
The synthesis of N-Nitrosodibenzylamine involves a series of well-defined chemical reactions, often starting from benzylamine derivatives. Researchers have explored various methods to optimize its production, including the use of catalytic systems and green chemistry principles. These innovations not only enhance the efficiency of synthesis but also align with global sustainability goals, making NDBA a candidate for eco-friendly industrial applications.
In terms of physical properties, N-Nitrosodibenzylamine exhibits a melting point of approximately 125°C and is sparingly soluble in water, with higher solubility observed in organic solvents such as dichloromethane and ethyl acetate. Its stability under varying conditions has been thoroughly investigated, revealing that it remains stable under normal storage conditions but may decompose under extreme thermal or oxidative stress.
The compound's structure plays a pivotal role in its reactivity and functionality. The presence of two benzyl groups attached to the nitrogen atom contributes to its aromatic stability, while the nitroso group imparts unique electronic properties. These characteristics make N-Nitrosodibenzylamine a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials.
Recent studies have focused on the application of N-Nitrosodibenzylamine in drug discovery, where it has shown potential as a precursor for bioactive compounds. For instance, researchers have utilized NDBA to synthesize novel anti-inflammatory agents and antioxidants, demonstrating its value in medicinal chemistry. Additionally, its role as a stabilizer in polymer formulations has been explored, offering new avenues for material science innovations.
In environmental science, the behavior of N-Nitrosodibenzylamine in natural systems has become a topic of interest. Studies indicate that it undergoes slow degradation under sunlight exposure, with intermediates forming that may pose environmental risks if not properly managed. This underscores the importance of sustainable practices when handling or disposing of NDBA-containing products.
The toxicity profile of N-Nitrosodibenzylamine has also been scrutinized in recent years. Acute exposure studies reveal that it exhibits moderate toxicity to aquatic organisms, while chronic exposure may lead to bioaccumulation in certain species. Regulatory agencies have consequently recommended stringent safety protocols for workers handling this compound, emphasizing the need for personal protective equipment and controlled environments.
In conclusion, N-Nitrosodibenzylamine (CAS No. 5336-53-8) stands as a multifaceted compound with diverse applications across various fields. Its chemical properties, synthesis methods, and potential uses continue to be explored through cutting-edge research, ensuring its relevance in both academic and industrial settings. As scientific understanding evolves, so too does the scope of applications for this intriguing compound.
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